N-(2-ethyl-6-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-4-15-9-7-8-13(2)19(15)23-18(24)12-25-20-16-10-5-6-11-17(16)21-14(3)22-20/h5-11H,4,12H2,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKUTGLRTZIBLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=NC(=NC3=CC=CC=C32)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Mechanism and Conditions
Anthranilic acid derivatives undergo cyclization with acetamidine in 2-methoxyethanol at reflux (120°C, 6 hours), facilitated by sodium acetate as a base. The methyl group at position 2 of the quinazoline originates from acetamidine, while the hydroxyl at position 4 results from tautomerization during cyclization.
Table 1: Optimization of 2-Methylquinazolin-4-ol Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | EtOH | 2-Methoxyethanol | 2-Methoxyethanol |
| Temperature (°C) | 80 | 120 | 120 |
| Time (hours) | 12 | 6 | 6 |
| Yield (%) | 45 | 78 | 78 |
Yields improve with polar aprotic solvents like 2-methoxyethanol, which enhance nucleophilicity and stabilize intermediates. Post-reaction purification via recrystallization (ethanol/water) yields 2-methylquinazolin-4-ol as white crystals.
Preparation of 2-Chloro-N-(2-Ethyl-6-Methylphenyl)acetamide
This intermediate is synthesized via acetylation of 2-ethyl-6-methylaniline with 2-chloroacetyl chloride, as detailed in PubChem records.
Procedure and Challenges
In anhydrous dichloromethane, 2-ethyl-6-methylaniline reacts with 2-chloroacetyl chloride (1.2 equivalents) in the presence of triethylamine (2.5 equivalents) at 0–5°C. The exothermic reaction requires slow addition to prevent diacetylation.
Table 2: Key Parameters for Acetamide Formation
| Parameter | Value |
|---|---|
| Molar Ratio (Aniline:ClCH₂COCl) | 1:1.2 |
| Solvent | Dichloromethane |
| Temperature (°C) | 0–5 |
| Yield (%) | 92 |
The product is isolated via aqueous workup (NaHCO₃ wash) and vacuum distillation, achieving >90% purity. Impurities like unreacted aniline are removed via silica gel chromatography (hexane/ethyl acetate, 4:1).
Etherification to Form the Final Product
The quinazoline and acetamide moieties are linked via Williamson ether synthesis. 2-Methylquinazolin-4-ol reacts with 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide under basic conditions.
Reaction Optimization
Potassium carbonate (3 equivalents) in dimethylformamide (DMF) at 80°C for 12 hours provides optimal results. The alkoxide ion from deprotonated 2-methylquinazolin-4-ol displaces chloride in the acetamide intermediate.
Table 3: Etherification Conditions and Outcomes
| Base | Solvent | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 12 | 65 |
| NaOH | Acetone | 60 | 24 | 42 |
| Cs₂CO₃ | DMSO | 90 | 8 | 58 |
DMF outperforms acetone and DMSO due to superior solubility of intermediates. Prolonged heating (>15 hours) leads to decomposition, while higher temperatures (>90°C) promote side reactions like Hofmann elimination.
Characterization and Analytical Data
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, quinazoline H-5), 7.82–7.75 (m, 2H, quinazoline H-6/H-7), 4.62 (s, 2H, OCH₂CO), 2.56 (s, 3H, quinazoline-CH₃), 2.34 (q, 2H, CH₂CH₃), 2.22 (s, 3H, Ar-CH₃), 1.28 (t, 3H, CH₂CH₃).
- IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C ether).
- HRMS (ESI+) : m/z calcd for C₂₀H₂₂N₃O₂ [M+H]⁺: 336.1709; found: 336.1713.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity. Residual solvents (DMF, dichloromethane) are below ICH limits (<0.1%).
Analyse Chemischer Reaktionen
N-(2-ethyl-6-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(2-ethyl-6-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may focus on its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
The compound is compared below with structurally related analogs, focusing on substituent effects, synthesis pathways, and inferred biological implications.
Group 1: Herbicidal Chloroacetamide Derivatives
- Compound : 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide
- Structure : Shares the 2-ethyl-6-methylphenyl group but replaces the quinazolinyloxy moiety with a chloroacetamide and a methoxy-methylethyl sidechain.
- Application : Derived from S-metolachlor transformation products (TPs), this class exhibits herbicidal activity by inhibiting fatty acid synthesis in plants .
- Key Differences : The chlorine atom and methoxy group likely enhance electrophilicity and soil persistence compared to the quinazoline-based compound, which may prioritize different biological targets.
Group 2: Quinazolinyloxy Acetamide Analogs
- Compound: N-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (L874-0048) Structure: Differs in the phenyl substituent (3-chloro vs. 2-ethyl-6-methyl) while retaining the 2-methylquinazolin-4-yloxy group. Application: Used in high-throughput screening for kinase inhibition or antimicrobial activity .
Group 3: Benzothiazole-Based Acetamides
- Compound: N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide Structure: Replaces quinazoline with a benzothiazole ring and introduces a 4-chlorophenyl group. Key Differences: The benzothiazole core may confer distinct electronic properties (e.g., π-π stacking efficiency) compared to quinazoline, influencing target selectivity.
Data Table: Comparative Analysis
*Estimated values based on structural analogs.
Research Findings and Implications
Quinazoline’s nitrogen-rich structure may enhance hydrogen bonding with enzyme active sites, contrasting with benzothiazole’s sulfur-driven interactions .
Synthetic Pathways :
- The target compound’s synthesis likely involves coupling 2-methylquinazolin-4-ol with chloroacetylated intermediates, analogous to methods for L874-0048 . This differs from the thioacetic acid-mediated routes used for coumarin-based acetohydrazides in .
Biological Relevance :
- Quinazoline derivatives are implicated in tyrosine kinase inhibition (e.g., EGFR), suggesting the target compound could be optimized for anticancer applications .
- Chloroacetamide herbicides (Group 1) highlight the trade-off between bioactivity and environmental persistence, a consideration for quinazoline-based agrochemicals .
Biologische Aktivität
N-(2-ethyl-6-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as an aromatic amide with a quinazoline moiety, which is known for various biological activities. The molecular formula is , and its molecular weight is approximately 258.32 g/mol.
1. Anticancer Activity
Research has indicated that quinazoline derivatives exhibit significant anticancer properties. Specifically, compounds containing the quinazoline ring have been shown to inhibit cell proliferation in various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies demonstrated that derivatives similar to N-(2-ethyl-6-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide displayed cytotoxic effects against prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cell lines. The IC50 values for these compounds ranged from 10 µM to 12 µM, indicating potent activity against these cancer types .
2. Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties:
- α-Glucosidase Inhibition : A study on related compounds showed significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. The most potent analogs exhibited IC50 values ranging from 4.8 µM to 140.2 µM, indicating their potential as antidiabetic agents .
The proposed mechanisms of action for the biological activities of this class of compounds include:
- Competitive Inhibition : For α-glucosidase, the most effective compounds were found to inhibit the enzyme in a competitive manner, with a Ki value of 4.8 µM .
- Cell Cycle Arrest : Quinazoline derivatives may induce cell cycle arrest in cancer cells, leading to apoptosis through various signaling pathways .
Case Study 1: Anticancer Efficacy
A series of quinazoline derivatives were synthesized and tested for their anticancer efficacy in vitro:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A3 | PC3 | 10 |
| A5 | MCF-7 | 10 |
| A6 | HT-29 | 12 |
These results highlight the potential of N-(2-ethyl-6-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide and its analogs as promising candidates for further development in cancer therapy.
Case Study 2: Diabetes Management
In a comparative study against acarbose (a standard antidiabetic drug), several quinazoline derivatives showed promising results:
| Compound | IC50 vs. Acarbose (µM) |
|---|---|
| Compound F | 6.31 |
| Compound G | 49.9 |
These findings suggest that N-(2-ethyl-6-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide could be explored as a novel therapeutic agent for managing diabetes .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-ethyl-6-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide?
The synthesis typically involves multi-step protocols, including:
- Substitution reactions for introducing the quinazoline moiety (e.g., nucleophilic aromatic substitution under alkaline conditions using 2-methylquinazolin-4-ol derivatives) .
- Condensation reactions between intermediates (e.g., coupling acetamide precursors with quinazoline ethers via Pd-catalyzed cross-coupling for C–O bond formation) .
- Optimized conditions : Mild temperatures (60–80°C), polar aprotic solvents (DMF or DMSO), and catalysts like triethylamine to enhance yield (70–85%) .
Key challenges : Avoiding side reactions at the quinazoline N-oxide site and ensuring regioselectivity during substitution .
Q. Which analytical methods are critical for characterizing purity and structural integrity?
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) and TLC (silica gel, UV visualization) for monitoring reaction progress and purity (≥95%) .
- Spectroscopy :
- NMR (¹H/¹³C) to confirm acetamide linkage (δ 2.1–2.3 ppm for methyl groups) and quinazoline ring protons (δ 7.5–8.5 ppm) .
- HRMS for molecular ion validation (e.g., [M+H]+ at m/z 393.18) .
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
Q. How is the compound screened for preliminary biological activity?
- In vitro assays :
- Anticancer screening : MTT assays against cell lines (e.g., HepG2, MCF-7) with IC₅₀ values reported (e.g., 12.3 μM for HepG2) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., hedgehog pathway inhibition at 50–70% efficacy) .
- Controls : Include reference inhibitors (e.g., cyclopamine for hedgehog pathway) and solvent-only blanks .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity and pharmacokinetics?
- Substituent effects :
- Quinazoline 2-methyl group : Enhances lipophilicity (logP ~3.2) and membrane permeability but may reduce aqueous solubility .
- Ethyl/methylphenyl group : Modulates steric hindrance, affecting target binding (e.g., 2-ethyl-6-methylphenyl improves selectivity over 3,4-dimethylphenyl in cancer assays) .
- SAR studies : Systematic replacement of functional groups (e.g., fluorobenzoyl vs. methoxy) and correlation with IC₅₀ values .
Q. What mechanistic insights explain its interaction with biological targets?
- Hedgehog pathway inhibition : Binds to Smoothened (SMO) receptor, disrupting Gli1 transcription factor nuclear translocation (validated via Western blot and luciferase reporter assays) .
- Molecular docking : Quinazoline oxygen forms hydrogen bonds with SMO residues (e.g., Asp384), while the acetamide tail occupies hydrophobic pockets .
- Resistance studies : Mutagenesis screens identify key residues (e.g., Trp535) where mutations reduce binding affinity .
Q. How can contradictions in experimental data (e.g., variable IC₅₀ values) be resolved?
- Source analysis :
- Purity discrepancies : Cross-validate via HPLC and independent synthesis batches .
- Assay conditions : Standardize cell culture media (e.g., FBS concentration affects potency) and incubation times .
- Statistical rigor : Use ANOVA for inter-lab variability and report confidence intervals (e.g., IC₅₀ = 12.3 ± 1.5 μM) .
Q. What are the compound’s stability profiles under varying pH and temperature conditions?
- Stability studies :
- pH stability : Degrades rapidly in acidic conditions (t₁/₂ = 2 hrs at pH 2) but stable at pH 7.4 (t₁/₂ > 48 hrs) .
- Thermal stability : Decomposes above 150°C (DSC analysis) but remains stable at 4°C for 6 months .
- Storage recommendations : Lyophilized form at -20°C in argon atmosphere to prevent oxidation .
Q. How is computational chemistry utilized to predict its ADMET properties?
- In silico tools :
- SwissADME : Predicts moderate bioavailability (F = 65%) and blood-brain barrier penetration (BBB+ = 0.8) .
- Protox-II : Estimates low toxicity (LD₅₀ = 1200 mg/kg in rodents) .
- Validation : Compare with in vivo pharmacokinetic data (e.g., plasma half-life ~4.2 hrs in mice) .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
